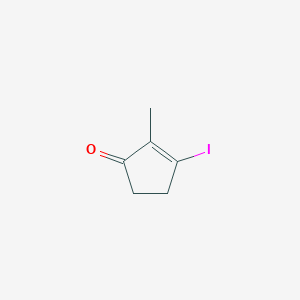![molecular formula C15H22N2O3 B14626610 1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester CAS No. 55037-82-6](/img/structure/B14626610.png)
1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes further reaction with 2-methoxybenzyl chloride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted products with various functional groups.
科学研究应用
1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-Piperazinecarboxylic acid, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinylmethyl)-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-[(2-methyl-1H-indol-3-yl)-2-thienylmethyl]-, ethyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester is unique due to the presence of the 2-methoxyphenylmethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
属性
CAS 编号 |
55037-82-6 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
ethyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-15(18)17-10-8-16(9-11-17)12-13-6-4-5-7-14(13)19-2/h4-7H,3,8-12H2,1-2H3 |
InChI 键 |
MLUHGWQUEJIWKH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
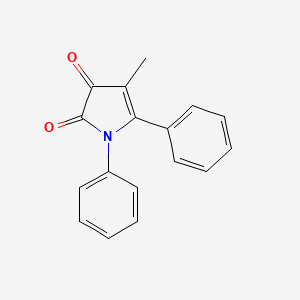

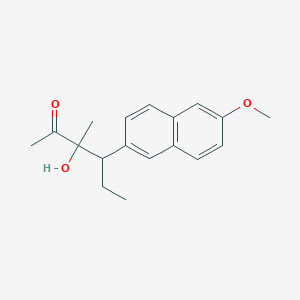
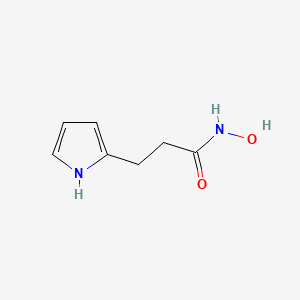
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)

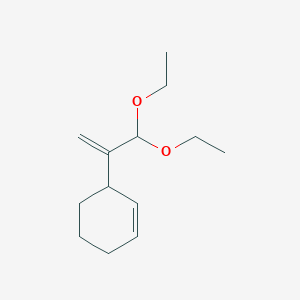
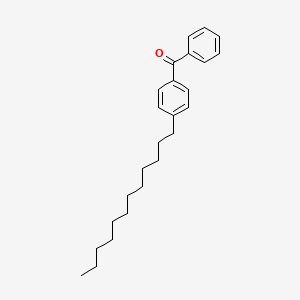

![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)


